molecular formula C13H23F3N2O2 B2947221 Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 2227206-58-6

Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B2947221
M. Wt: 296.334
InChI Key: KVZIACMYHUTOLQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques like X-ray crystallography, NMR spectroscopy, etc. are used.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes, its reactivity with other compounds, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

Catalytic Activity in Acylation Chemistry

One notable application of similar structures to tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is in the field of catalytic acylation. The synthesis and polymerization of related compounds have led to the development of catalytically active polymers. These materials have demonstrated significant effectiveness in the acylation of tert-butanol, a process pivotal for producing esters used in various industrial applications. The catalytic activity of these polymers highlights the potential of incorporating tert-butyl piperidine derivatives for enhancing reaction efficiencies through self-activation and neighboring group effects (Mennenga et al., 2015).

Intermediate in Organic Synthesis

Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate also plays a crucial role as an intermediate in the synthesis of complex organic molecules. Its reaction with various agents can lead to the formation of compounds with specific substituents, serving as key intermediates for further chemical transformations. This versatility is evident in the production of molecules with potential biological activities, showcasing the compound's utility in synthetic organic chemistry (Richter et al., 2009).

Synthesis of Piperidine Derivatives

The compound is instrumental in the stereoselective synthesis of piperidine derivatives, which are important for their medicinal and chemical properties. Processes involving tert-butyl piperidine-1-carboxylate derivatives enable the creation of structurally diverse piperidines, illustrating the compound's role in facilitating the exploration of new chemical spaces and potential therapeutic agents (Moskalenko & Boev, 2014).

Structural Studies and Characterization

Moreover, structural studies of tert-butyl piperidine derivatives provide insights into their molecular configurations, which are critical for understanding their reactivity and interaction with other molecules. X-ray diffraction studies, for instance, help in elucidating the crystal structure and geometrical parameters, enabling a deeper understanding of their chemical behavior and potential applications in material science and catalysis (Sanjeevarayappa et al., 2015).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3N2O2/c1-11(2,3)20-10(19)18-8-6-12(7-9-18,17(4)5)13(14,15)16/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZIACMYHUTOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

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